molecular formula C5H7Cl2NO B6180111 2-(1-chloroethyl)-1,3-oxazole hydrochloride CAS No. 2613387-38-3

2-(1-chloroethyl)-1,3-oxazole hydrochloride

Cat. No.: B6180111
CAS No.: 2613387-38-3
M. Wt: 168
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Description

2-(1-chloroethyl)-1,3-oxazole hydrochloride is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloroethyl group attached to the oxazole ring, which is further stabilized as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-chloroethyl)-1,3-oxazole hydrochloride typically involves the reaction of 1-chloroethanol with 1,3-oxazole under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method. Additionally, purification steps such as crystallization or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-chloroethyl)-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the oxazole ring or the chloroethyl group can lead to the formation of different products with altered chemical properties.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl-oxazole derivative, while oxidation may result in the formation of an oxazole carboxylic acid.

Scientific Research Applications

2-(1-chloroethyl)-1,3-oxazole hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme kinetics or receptor binding.

    Industrial Chemistry: The compound’s reactivity makes it useful in the development of new materials or as an intermediate in the synthesis of complex organic molecules.

    Chemical Biology: It can be employed in the design of chemical probes to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)-1,3-oxazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The chloroethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or activation. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)piperidine hydrochloride
  • 2-chloroethyl chloroformate
  • 1-(2-chloroethyl)pyrrolidine hydrochloride

Comparison

2-(1-chloroethyl)-1,3-oxazole hydrochloride is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to other chloroethyl-containing compounds. The oxazole ring’s aromaticity and heteroatom composition can influence the compound’s reactivity, stability, and biological activity. In contrast, compounds like 1-(2-chloroethyl)piperidine hydrochloride and 2-chloroethyl chloroformate have different ring structures and functional groups, leading to variations in their chemical behavior and applications.

Properties

CAS No.

2613387-38-3

Molecular Formula

C5H7Cl2NO

Molecular Weight

168

Purity

95

Origin of Product

United States

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